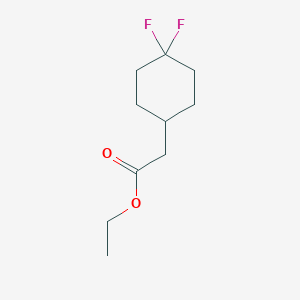

Ethyl 2-(4,4-difluorocyclohexyl)acetate

Übersicht

Beschreibung

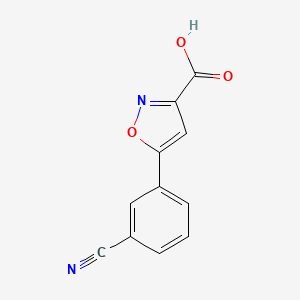

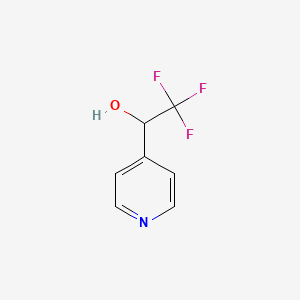

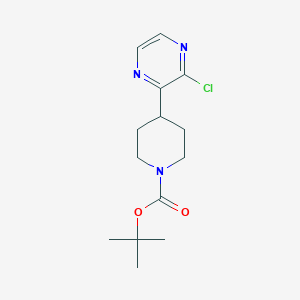

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a chemical compound with the IUPAC name ethyl (4,4-difluorocyclohexyl)acetate . It has a molecular weight of 206.23 . The InChI code for this compound is 1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 .

Molecular Structure Analysis

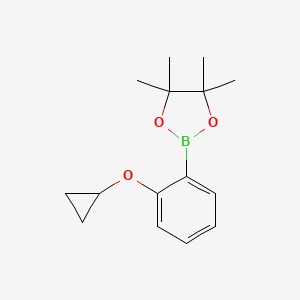

The molecular structure of Ethyl 2-(4,4-difluorocyclohexyl)acetate consists of a cyclohexyl ring with two fluorine atoms attached at the 4,4-positions. An acetate group is attached to the cyclohexyl ring .Physical And Chemical Properties Analysis

Ethyl 2-(4,4-difluorocyclohexyl)acetate is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Analytical Applications in Water Testing

Ethyl acetate derivatives, including Ethyl 2-(4,4-difluorocyclohexyl)acetate, have been utilized in advanced analytical methods. For instance, an ethyl acetate-assisted ionic liquid dispersive liquid–liquid microextraction method was developed for determining tetracyclines in water samples. This technique, using high-performance liquid chromatography, demonstrates the utility of ethyl acetate derivatives in enhancing extraction efficiencies in water analysis (Du et al., 2014).

Microbial Production for Sustainable Alternatives

Ethyl acetate derivatives are also significant in the field of biotechnology, particularly in the production of sustainable chemicals. Research on microbial production of ethyl acetate as a short-chain ester emphasizes its applications in food, beverage, and solvent areas. This approach is a sustainable alternative to current practices that rely on natural gas and crude oil, highlighting the potential of ethyl acetate derivatives in eco-friendly industrial processes (Zhang et al., 2020).

Synthesis of Novel Chemical Compounds

Ethyl 2-(4,4-difluorocyclohexyl)acetate and related compounds have applications in the synthesis of novel chemical compounds. For instance, research involving the synthesis of Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives via a one-pot three-component reaction shows the versatility of such derivatives in creating new chemical entities with potential applications in various fields (Wang et al., 2012).

Applications in Battery Technology

In the field of energy storage and battery technology, derivatives of ethyl acetate have shown promising applications. Research on the physical and electrolytic properties of monofluorinated ethyl acetates, such as 2-fluoroethyl acetate and ethyl fluoroacetate, revealed their potential in improving the cycling efficiency and capacity fading in lithium secondary batteries, underscoring the role of ethyl acetate derivatives in advancing battery technology (Nambu & Sasaki, 2015).

Safety And Hazards

The safety information for Ethyl 2-(4,4-difluorocyclohexyl)acetate includes a warning signal word . The hazard statements include H302, H315, H319, H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Eigenschaften

IUPAC Name |

ethyl 2-(4,4-difluorocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWGGXBBJGJHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4,4-difluorocyclohexyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)

![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1457115.png)